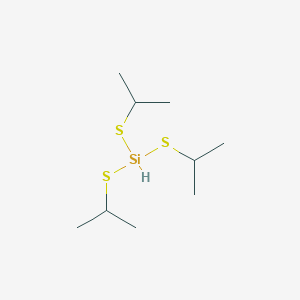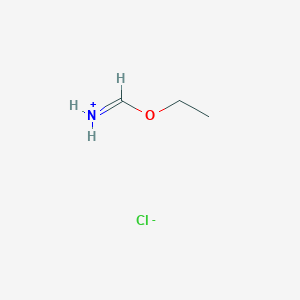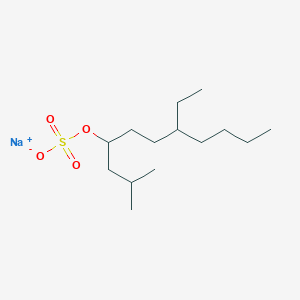
Oxozirconium(2+);dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxozirconium(2+);dinitrate, also known as zirconium dinitrate oxide hydrate, is a chemical compound with the molecular formula H2N2O8Zr. It is a highly reactive compound that appears as a white crystalline powder. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxozirconium(2+);dinitrate can be synthesized through the reaction of zirconium oxide with nitric acid. The reaction typically involves dissolving zirconium oxide in concentrated nitric acid, followed by evaporation of the solution to obtain the crystalline product. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of zirconium oxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle corrosive materials. The process includes the careful addition of zirconium oxide to nitric acid, followed by controlled evaporation and crystallization. The final product is then purified and packaged for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxozirconium(2+);dinitrate undergoes several types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to zirconium oxide under specific conditions.
Substitution: It can participate in substitution reactions where nitrate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include organic compounds such as alcohols and aldehydes. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Substitution: Ligands such as phosphates or sulfates can be used in substitution reactions, often in aqueous solutions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and zirconium oxide.
Reduction: The primary product is zirconium oxide.
Substitution: The products depend on the substituting ligand, resulting in various zirconium complexes.
Wissenschaftliche Forschungsanwendungen
Oxozirconium(2+);dinitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of ceramics, glass, and as a crosslinking agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of oxozirconium(2+);dinitrate involves its strong oxidizing properties. It can transfer oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets include organic molecules and metal ions, where it can alter their oxidation states and chemical properties. The pathways involved include electron transfer and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zirconyl nitrate hydrate
- Zirconium nitrate nanoparticles
- Zirconium(IV) oxynitrate hydrate
Uniqueness
Oxozirconium(2+);dinitrate is unique due to its specific oxidation state and reactivity. Compared to other zirconium compounds, it has a higher oxidizing potential and is more reactive in substitution reactions. Its ability to form stable complexes with various ligands also sets it apart from similar compounds.
Eigenschaften
IUPAC Name |
oxozirconium(2+);dinitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.O.Zr/c2*2-1(3)4;;/q2*-1;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBWFTANBHYHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O=[Zr+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O7Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13826-66-9 |
Source


|
| Record name | Zirconium oxynitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)

![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)

![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)









